![molecular formula C19H20N4O4 B2505109 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 946235-26-3](/img/structure/B2505109.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
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描述
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
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生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic derivative featuring a complex structure that combines elements of piperazine and pyridazine with a benzo[d][1,3]dioxole moiety. This article explores its biological activity, synthesis methods, and pharmacological implications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including aldol condensation and subsequent functional group modifications. The structural elucidation is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing the benzo[d][1,3]dioxole unit have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
- Anticonvulsant Properties : The piperazine ring is known to enhance the anticonvulsant activity of compounds. Studies suggest that modifications to this ring can lead to increased binding affinity at GABA receptors, which are crucial for seizure control .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several benzo[d][1,3]dioxole derivatives. The compound exhibited an IC50 of 16.19 ± 1.35 μM against HCT-116 cells, indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin .
Compound | IC50 (μM) | Cell Line |
---|---|---|
(E)-3... | 16.19 ± 1.35 | HCT-116 |
Doxorubicin | ~10 | HCT-116 |
Case Study 2: Anticonvulsant Activity
In another investigation focused on piperazine derivatives, compounds similar to (E)-3... were tested for their anticonvulsant properties using the maximal electroshock model. Results indicated that modifications at the piperazine nitrogen significantly influenced activity levels, with some derivatives showing promising results in reducing seizure incidence .
The proposed mechanisms by which (E)-3... exerts its biological effects include:
- GABA Receptor Modulation : The presence of piperazine enhances interaction with GABA_A receptors, potentially leading to increased inhibitory neurotransmission.
- Cell Cycle Disruption : The benzo[d][1,3]dioxole moiety may interfere with DNA synthesis or repair mechanisms in cancer cells, promoting apoptosis.
常见问题
Basic Research Questions
Q. How can the synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one be optimized for higher yield?
- Methodology :
- Use a two-step approach: First, prepare the (E)-acrylic acid derivative via condensation of benzo[d][1,3]dioxol-5-yl aldehyde with a ketone under acidic conditions. Second, couple the acid chloride (generated using thionyl chloride in dichloromethane) with the piperazine derivative (e.g., 4-(6-methoxypyridazin-3-yl)piperazine) in acetone with triethylamine as a base .
- Monitor reaction progress via TLC or HPLC to identify intermediate purity. Recrystallize the final product from ethanol:ethyl acetate (1:1) for optimal crystal formation .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodology :
- X-ray crystallography : Resolve crystal structure using MoKα radiation (λ = 0.71073 Å) to determine bond lengths, angles, and dihedral angles (e.g., asymmetric units with independent molecules at 71.39° and 68.64°) .
- NMR : Assign peaks using ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃), focusing on the enone (C=O at ~170 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 486.50 for related analogs) via ESI-MS .
Q. How should initial biological activity screening be designed for this compound?
- Methodology :
- Use in vitro assays targeting receptors linked to the piperazine moiety (e.g., serotonin or dopamine receptors). For example, measure binding affinity via competitive radioligand assays .
- Test anticonvulsant potential using maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, referencing protocols from structurally similar compounds .
Advanced Research Questions
Q. What strategies can resolve contradictions in pharmacological data across studies?
- Methodology :
- Compare assay conditions (e.g., receptor subtype specificity, cell lines). For example, discrepancies in IC₅₀ values may arise from differences in piperazine substituent protonation states under varying pH .
- Validate results using orthogonal methods: Pair radioligand binding with functional assays (e.g., cAMP accumulation) to confirm target engagement .
Q. How can molecular docking and dynamics simulations guide SAR studies?
- Methodology :
- Model the enone and piperazine moieties in docking software (e.g., AutoDock Vina) against targets like 5-HT₂A receptors. Prioritize hydrogen bonding between the methoxypyridazin group and Asp155 .
- Perform MD simulations (e.g., GROMACS) to assess stability of the ligand-receptor complex over 100 ns, focusing on RMSD and binding free energy (MM/PBSA) .
Q. What in vitro pharmacokinetic assays are critical for preclinical evaluation?
- Methodology :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .
Q. How can crystallographic data inform polymorph control during scale-up?
- Methodology :
- Analyze packing diagrams (e.g., triclinic P1 symmetry, Z=4) to predict solvent-dependent polymorphism. Use ethanol:ethyl acetate for consistent block-shaped crystals .
- Monitor phase transitions via DSC and PXRD during lyophilization to avoid amorphous forms .
Q. Data Contradiction Analysis
Q. Why might synthesis yields vary between 40–70% for similar enone-piperazine derivatives?
- Analysis :
- Variability often stems from thionyl chloride purity (affecting acid chloride formation) or piperazine nucleophilicity (e.g., steric hindrance from bis-aryl substituents) .
- Mitigation: Pre-activate the piperazine with TEA in dichloromethane before coupling .
Q. How to address conflicting cytotoxicity results in cancer cell lines?
- Analysis :
- Check cell culture conditions (e.g., serum concentration affecting compound solubility) and assay endpoints (MTT vs. ATP-based luminescence) .
- Use 3D spheroid models to better mimic in vivo tumor microenvironments .
Q. Methodological Tables
Table 1. Key Crystallographic Parameters
Parameter | Value | Source |
---|---|---|
Space group | Triclinic, P1 | |
Unit cell (Å) | a=12.188, b=12.589, c=17.102 | |
Dihedral angle | 71.39° (molecule A) |
Table 2. Recommended In Vitro Assays
Assay Type | Protocol Example | Target |
---|---|---|
Radioligand | ³H-Ketanserin binding | 5-HT₂A |
Metabolic | Human liver microsomes | CYP3A4 |
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-25-18-6-5-17(20-21-18)22-8-10-23(11-9-22)19(24)7-3-14-2-4-15-16(12-14)27-13-26-15/h2-7,12H,8-11,13H2,1H3/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJNGPABSXWVKK-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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